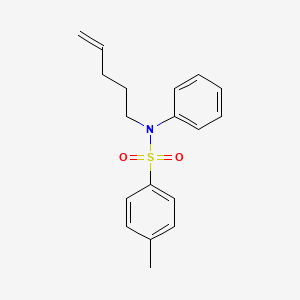
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pent-4-en-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like α,α,α-trifluorotoluene at elevated temperatures (around 120°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(pent-4-en-1-yl)benzenesulfonamide
- N-(5-(4-fluorophenyl)-4-(p-tolylthio)pentyl)-4-methylbenzenesulfonamide
- N-(5-(4-acetylphenyl)-4-(p-tolylthio)pentyl)-4-methylbenzenesulfonamide
Uniqueness
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is unique due to its specific structural features, such as the pent-4-en-1-yl group and the phenyl substitution on the sulfonamide nitrogen.
Propiedades
Fórmula molecular |
C18H21NO2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-methyl-N-pent-4-enyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-4-8-15-19(17-9-6-5-7-10-17)22(20,21)18-13-11-16(2)12-14-18/h3,5-7,9-14H,1,4,8,15H2,2H3 |
Clave InChI |
SIXHLEHZKJDBRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


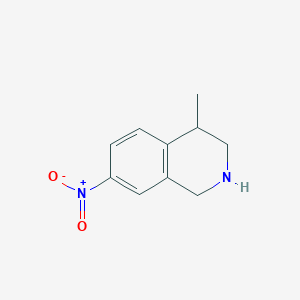
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)


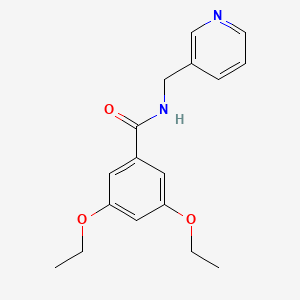
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

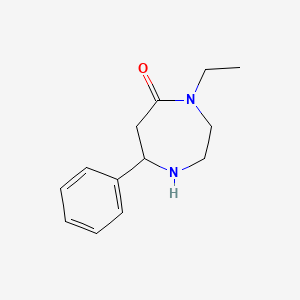
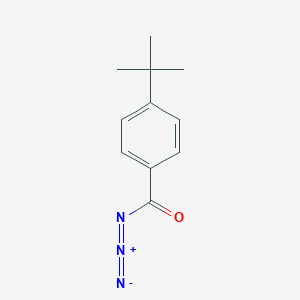
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)
